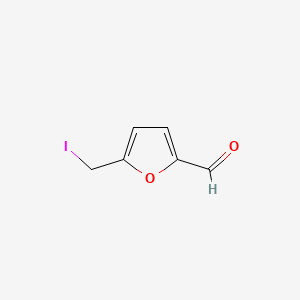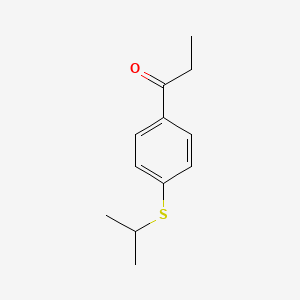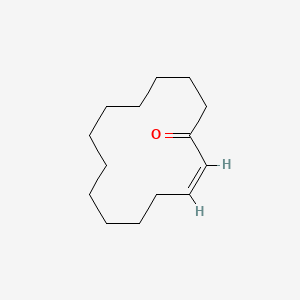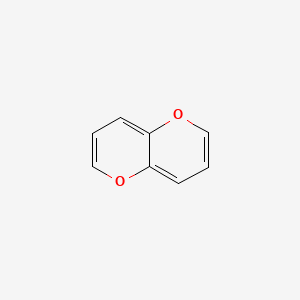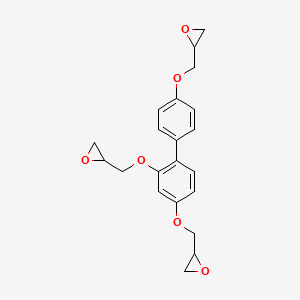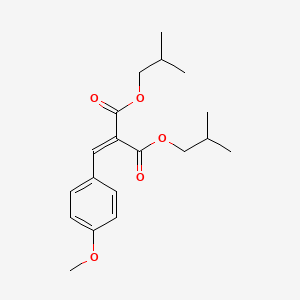![molecular formula C8H9N3O2S B12657762 [[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea CAS No. 7411-05-4](/img/structure/B12657762.png)
[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-Pyrocatechualdehyde, thiosemicarbazone: is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anti-fungal, anti-viral, and anti-cancer effects . This compound is of particular interest in scientific research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Pyrocatechualdehyde, thiosemicarbazone typically involves the reaction of o-Pyrocatechualdehyde with thiosemicarbazide. This reaction is carried out under acidic or basic conditions, depending on the desired yield and purity . The general reaction scheme is as follows:
o-Pyrocatechualdehyde+Thiosemicarbazide→o-Pyrocatechualdehyde, thiosemicarbazone
Industrial Production Methods: Industrial production methods for thiosemicarbazones often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods may include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: o-Pyrocatechualdehyde, thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
科学的研究の応用
o-Pyrocatechualdehyde, thiosemicarbazone has a wide range of scientific research applications, including:
作用機序
The mechanism of action of o-Pyrocatechualdehyde, thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes that can interact with biological targets. These metal complexes can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The molecular targets and pathways involved include DNA replication and transcription, as well as various signaling pathways .
類似化合物との比較
- Benzofuran thiosemicarbazone
- Benzothiophene thiosemicarbazone
- Thiochromanone thiosemicarbazone
Comparison: o-Pyrocatechualdehyde, thiosemicarbazone is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability enhances its biological activity and makes it a promising candidate for therapeutic applications . Compared to other thiosemicarbazones, it exhibits higher cytotoxicity against certain cancer cell lines and has a broader range of biological activities .
特性
CAS番号 |
7411-05-4 |
|---|---|
分子式 |
C8H9N3O2S |
分子量 |
211.24 g/mol |
IUPAC名 |
[(E)-(2,3-dihydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N3O2S/c9-8(14)11-10-4-5-2-1-3-6(12)7(5)13/h1-4,12-13H,(H3,9,11,14)/b10-4+ |
InChIキー |
BBAULBCUTURIMD-ONNFQVAWSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)O)O)/C=N/NC(=S)N |
正規SMILES |
C1=CC(=C(C(=C1)O)O)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


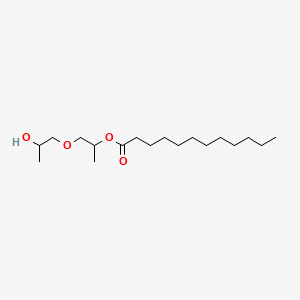
![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
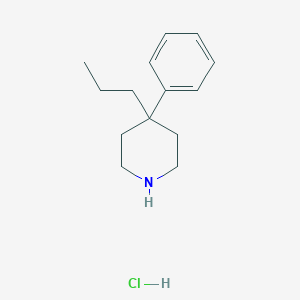
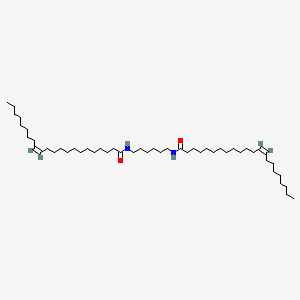
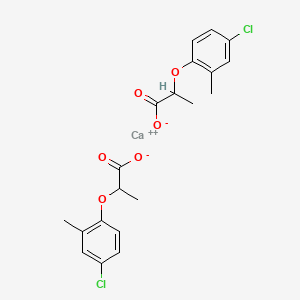
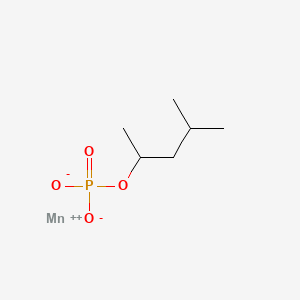
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
